7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5/c1-18-15-23(29-13-11-28(12-14-29)17-19-5-3-2-4-6-19)30-24(27-18)22(16-26-30)20-7-9-21(25)10-8-20/h2-10,15-16H,11-14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRDNNZFFRKSQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as 4-chlorophenylhydrazine and 3-methyl-2-butanone.
Introduction of the benzylpiperazine moiety: This step involves the nucleophilic substitution reaction where the pyrazolo[1,5-a]pyrimidine core is reacted with benzylpiperazine under suitable conditions, such as in the presence of a base like potassium carbonate.
Final purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs, often using automated and scalable processes.
Chemical Reactions Analysis
7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups within the molecule are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets within the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their biological activities:
Key Observations:
Substituent Effects on Activity :
- The 7-position is critical for target engagement. For example:
- Benzylpiperazine (target compound) may enhance solubility and CNS penetration compared to piperidinyl or sulfanyl groups .
- Morpholin-4-yl substituents (e.g., in ) are associated with diverse bioactivities, though specific data are unavailable .
Biological Activity Trends :
- α-Glucosidase inhibition (IC₅₀ = 49.8 μM) was observed in tetrazolo[1,5-a]pyrimidines with 7-(4-methylphenyl) groups .
- Anti-arthritic activity in 12b highlights the 4-chlorophenyl group’s role, though toxicity profiles vary .
- Src kinase inhibitors (e.g., 7f) demonstrate substituent-dependent selectivity and CNS penetration .
Biological Activity
7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 479.0 g/mol. Its structure features a pyrazolo[1,5-a]pyrimidine core substituted with a benzylpiperazine and a chlorophenyl group, which may influence its biological activity.
Research indicates that compounds similar to 7-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine often exhibit their biological effects through the inhibition of specific kinases, particularly polo-like kinase 1 (PLK1). This kinase plays a crucial role in cell cycle regulation and is implicated in various cancers. Inhibition of PLK1 can lead to reduced cell proliferation and induction of apoptosis in neoplastic cells .
Anticancer Activity
Studies have demonstrated that this compound exhibits potent anticancer properties. In vitro assays have shown that it effectively inhibits the growth of various cancer cell lines. For instance, it has been reported to induce apoptosis in human cancer cells by activating caspase pathways and disrupting mitochondrial function .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .
Enzyme Inhibition
In addition to its antimicrobial effects, the compound has shown significant inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and urease. The IC50 values for these activities indicate that it may serve as a potential therapeutic agent for conditions related to enzyme dysregulation, such as Alzheimer's disease and urinary tract infections .
Study 1: Anticancer Efficacy
In a study published in PubMed, various derivatives of pyrazolo[1,5-a]pyrimidines were synthesized and tested for anticancer activity. The results indicated that compounds with similar structural features to 7-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine displayed promising efficacy against breast cancer cell lines with IC50 values ranging from 0.5 to 2 µM .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of the compound against pathogenic bacteria. The study revealed that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For example, MIC values against Bacillus subtilis were recorded at 8 µg/mL, indicating strong potential for therapeutic applications in treating bacterial infections .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how are they adapted for this compound?
- Methodological Answer : The synthesis typically involves condensation reactions between aminopyrazole precursors and enamines or carbonyl compounds. For example, refluxing in pyridine with enaminones (e.g., 3-piperidinylacrylonitrile) under controlled conditions yields pyrazolo[1,5-a]pyrimidine scaffolds. Post-synthesis modifications, such as benzylation at position 7, are achieved via nucleophilic substitution . Key steps include recrystallization from ethanol or DMF for purification and validation via / NMR and mass spectrometry .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR : NMR identifies protons on the benzylpiperazine and chlorophenyl groups (δ 7.2–7.5 ppm for aromatic protons). NMR confirms carbons adjacent to electronegative substituents (e.g., Cl at ~125 ppm) .
- X-ray crystallography : Single-crystal studies resolve the planar pyrazolo[1,5-a]pyrimidine core and substituent orientations, with mean C–C bond lengths of 1.39–1.42 Å .
Advanced Research Questions
Q. What strategies resolve discrepancies in reaction yields or spectral data when synthesizing analogs?
- Methodological Answer : Contradictions in yields (e.g., 62% vs. 70% for similar compounds) often arise from solvent polarity, reaction time, or temperature. For instance, extending reflux duration from 5 to 6 hours improves cyclization efficiency . Spectral mismatches (e.g., unexpected NMR shifts) may indicate residual solvents or isomer formation; column chromatography or repeated recrystallization can isolate pure products .
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to assess binding affinity to targets like kinase enzymes. Molecular docking simulations with proteins (e.g., KDR kinase) model interactions at the benzylpiperazine and chlorophenyl moieties, informing structural modifications for enhanced activity .
Q. What experimental designs are recommended for evaluating its pharmacokinetic properties?
- Methodological Answer :
- In vitro assays : Microsomal stability tests (e.g., liver microsomes) quantify metabolic degradation.
- In vivo studies : Randomized block designs with split-split plots (as in ) assess bioavailability and tissue distribution in model organisms. High-performance liquid chromatography (HPLC) tracks plasma concentrations over time .
Data Analysis and Validation
Q. How are conflicting reports on biological activity addressed?
- Methodological Answer : Discrepancies in IC values (e.g., antitrypanosomal vs. kinase inhibition) require standardized assays under identical conditions (pH, temperature). Dose-response curves and statistical validation (e.g., ANOVA) ensure reproducibility. Cross-referencing with structurally similar compounds (e.g., SR141716 analogs in ) identifies substituent-dependent activity trends .
Q. What analytical techniques validate purity and stability during long-term storage?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Monitors decomposition temperatures (>200°C for stable derivatives).
- Accelerated stability studies : Samples stored at 40°C/75% RH for 6 months are analyzed via HPLC to detect degradation products (e.g., hydrolyzed piperazine rings) .
Synthetic Chemistry Challenges
Q. How is regioselectivity achieved during functionalization of the pyrazolo[1,5-a]pyrimidine core?
- Methodological Answer : Electrophilic aromatic substitution favors position 7 due to electron-rich piperazine substituents. For example, benzylation at position 7 is prioritized over position 3 by using excess benzyl chloride in DMF at 80°C .
Tables
Table 1 : Key Synthetic Parameters for Pyrazolo[1,5-a]pyrimidine Derivatives
Table 2 : Spectral Data for Core Structure Validation
| Technique | Key Peaks/Parameters | Significance |
|---|---|---|
| NMR | δ 3.5–4.0 ppm (piperazine CH) | Confirms benzylpiperazine attachment |
| X-ray Diffraction | Dihedral angle: 5.2° (pyrimidine vs. benzene) | Validates planarity and steric effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
